Anticancer Activity of Pyrazolo[1,5-a]pyrimidin-6-ol Derivatives vs. Cisplatin in Lung Carcinoma Models
A derivative of the pyrazolo[1,5-a]pyrimidin-6-ol scaffold (compound 5d) demonstrated comparable in vitro anticancer activity against lung carcinoma A-549 cells relative to the clinical standard cisplatin, with a marginally lower IC50 value [1].
| Evidence Dimension | In vitro anticancer activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.19 ± 0.34 µM (for derivative 5d) |
| Comparator Or Baseline | Cisplatin: IC50 = 7.48 ± 0.56 µM |
| Quantified Difference | Derivative 5d is 1.04x more potent (or comparable) to cisplatin in this assay. |
| Conditions | A-549 lung carcinoma cell line |
Why This Matters
This data demonstrates that the pyrazolo[1,5-a]pyrimidin-6-ol core can be elaborated to yield compounds with potency comparable to established chemotherapeutics, validating its utility as a hit/lead generation platform.
- [1] Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. (2024). Egyptian Journal of Chemistry. View Source
